molecular formula C19H26N6O4S B13768897 5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate CAS No. 57583-72-9

5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate

Cat. No.: B13768897
CAS No.: 57583-72-9
M. Wt: 434.5 g/mol
InChI Key: OJOFEQZVVKCEMC-UHFFFAOYSA-N
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Description

5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its triazolium ring, which is a five-membered ring containing three nitrogen atoms. The presence of these groups imparts specific reactivity and stability to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate typically involves multiple steps, starting with the preparation of the azo compound The process begins with the diazotization of an aromatic amine, followed by coupling with a benzylmethylamine derivative The resulting azo compound is then subjected to methylation and triazolium ring formation under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography. The industrial production methods are designed to minimize waste and ensure the safety of the workers involved in the process.

Chemical Reactions Analysis

Types of Reactions

5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazolium ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction typically produces amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate involves its interaction with specific molecular targets and pathways. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The triazolium ring can also participate in various biochemical processes, influencing enzyme activities and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[[4-[Benzylmethylamino]phenyl]azo]-1,2,3-trimethyl-1H-pyrazolium methyl sulphate
  • Bis[5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium] tetrachlorozincate (2-)

Uniqueness

Compared to similar compounds, 5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate is unique due to its specific structural features, such as the combination of the azo group and the triazolium ring. These features impart distinct chemical reactivity and stability, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

57583-72-9

Molecular Formula

C19H26N6O4S

Molecular Weight

434.5 g/mol

IUPAC Name

N-benzyl-4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-5-yl)diazenyl]-N-methylaniline;methyl sulfate

InChI

InChI=1S/C18H22N6.CH4O4S/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-23(2)14-19-24(18)3;1-5-6(2,3)4/h4-12,14,18H,13H2,1-3H3;1H3,(H,2,3,4)

InChI Key

OJOFEQZVVKCEMC-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C(N(C=N1)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.COS(=O)(=O)[O-]

Origin of Product

United States

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